Keto Bisoprolol Keto Bisoprolol
Brand Name: Vulcanchem
CAS No.: 864544-37-6
VCID: VC21347570
InChI: InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3
SMILES: CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O
Molecular Formula: C18H29NO5
Molecular Weight: 339.4 g/mol

Keto Bisoprolol

CAS No.: 864544-37-6

Cat. No.: VC21347570

Molecular Formula: C18H29NO5

Molecular Weight: 339.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Keto Bisoprolol - 864544-37-6

CAS No. 864544-37-6
Molecular Formula C18H29NO5
Molecular Weight 339.4 g/mol
IUPAC Name 2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate
Standard InChI InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3
Standard InChI Key DUPZZHDDPRYPMB-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O

Chemical Structure and Properties

Structural Information

Keto Bisoprolol possesses a defined chemical structure characterized by specific functional groups that contribute to its chemical behavior and interactions. The molecular structure contains aromatic and aliphatic regions with several key functional groups including hydroxyl, amino, ether, and ester moieties that influence its reactivity and chemical properties .

The compound's molecular formula is C18H29NO5, corresponding to a molecular weight of 339.43 g/mol . Its structure can be represented through various chemical notations including:

  • SMILES notation: CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O

  • InChI: InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3

  • InChIKey: DUPZZHDDPRYPMB-UHFFFAOYSA-N

Physical and Chemical Properties

Keto Bisoprolol exhibits specific physicochemical properties that are relevant to its handling, analysis, and pharmaceutical applications. These properties, many of which have been determined through predictive models rather than direct experimental measurement, provide important information for researchers and analysts working with this compound .

Table 1: Physical and Chemical Properties of Keto Bisoprolol

PropertyValueDetermination Method
Physical FormSolidObserved
Boiling Point464.6±40.0 °CPredicted
Density1.082±0.06 g/cm³Predicted
pKa13.75±0.20Predicted
CAS Number864544-37-6Assigned
FDA UNIIC24WX5W8EYAssigned

The compound's relatively high boiling point indicates strong intermolecular forces, while its predicted pKa value suggests that it is a weak base under physiological conditions . These properties influence its solubility, stability, and behavior in various chemical environments relevant to pharmaceutical analysis and processing.

Analytical Characteristics and Detection Methods

Collision Cross Section Data

Advanced analytical techniques including ion mobility spectrometry coupled with mass spectrometry provide valuable data for the identification and characterization of Keto Bisoprolol. The predicted collision cross section (CCS) values for various adduct ions of Keto Bisoprolol offer important reference points for its detection and confirmation in analytical procedures .

Table 2: Predicted Collision Cross Section Data for Keto Bisoprolol

Adductm/zPredicted CCS (Ų)
[M+H]+340.21184182.8
[M+Na]+362.19378189.6
[M+NH4]+357.23838186.9
[M+K]+378.16772186.3
[M-H]-338.19728181.8
[M+Na-2H]-360.17923184.2
[M]+339.20401183.0
[M]-339.20511183.0

These collision cross section values represent the effective area of the molecule when interacting with a buffer gas during ion mobility measurements. The data provides a valuable orthogonal parameter to mass spectrometry for compound identification and structural characterization . The different adduct forms exhibit distinct CCS values, offering multiple identification points for analytical confirmation of the compound's presence.

Deuterated Analogs for Analytical Applications

For advanced analytical applications, deuterated analogs of Keto Bisoprolol have been developed. The deuterated version, Keto Bisoprolol-d5 HCl, contains five deuterium atoms replacing hydrogens in the molecule, resulting in a modified molecular formula of C18H25ClD5NO5 and a molecular weight of 380.92 g/mol . This isotopically labeled compound serves as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for the determination of Keto Bisoprolol in pharmaceutical formulations or biological samples.

The availability of these specialized analytical standards, though at significant cost (ranging from $650 for 1mg to $2200 for 10mg), indicates the importance of accurate detection and quantification of this compound in pharmaceutical quality control procedures .

Applications in Pharmaceutical Analysis

SupplierProduct DescriptionQuantityPrice (USD)
Biosynth CarbosynthBisoprolol impurity K1 mg$100
Medical Isotopes, Inc.Keto Bisoprolol-d5 HCl1 mg$650
Medical Isotopes, Inc.Keto Bisoprolol-d5 HCl10 mg$2,200

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